molecular formula C18H11N5O4S B2575450 (E)-4-(2H-1,3-benzodioxol-5-yl)-N-(2-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477193-84-3

(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(2-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2575450
CAS No.: 477193-84-3
M. Wt: 393.38
InChI Key: VFGNJKQLTXOBJZ-LPYMAVHISA-N
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Description

(E)-4-(2H-1,3-Benzodioxol-5-yl)-N-(2-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a synthetic thiazole derivative offered for research purposes. Compounds featuring the thiazole nucleus are recognized as versatile scaffolds in medicinal chemistry and are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties . The 1,3-benzodioxole moiety present in this compound is a privileged structure in drug discovery, often associated with bioactive molecules . This specific combination of a thiazole-carbohydrazonoyl cyanide core with benzodioxole and nitrophenyl substituents makes it a compound of significant interest for investigating new therapeutic agents. Its structure suggests potential for several research applications. Primarily, it may be investigated for its anticancer potential. Research on analogous amuvatinib derivatives has demonstrated that such compounds can selectively inhibit mitochondrial function and induce cancer cell death, particularly under nutrient-starved conditions that mimic the solid tumor microenvironment . Secondly, its structural similarity to other synthesized thiazolylhydrazone derivatives indicates it is a candidate for antimicrobial screening against a panel of bacterial and fungal strains . This product is intended for research use only by trained professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2E)-4-(1,3-benzodioxol-5-yl)-N-(2-nitroanilino)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N5O4S/c19-8-13(22-21-12-3-1-2-4-15(12)23(24)25)18-20-14(9-28-18)11-5-6-16-17(7-11)27-10-26-16/h1-7,9,21H,10H2/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGNJKQLTXOBJZ-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=NNC4=CC=CC=C4[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=N/NC4=CC=CC=C4[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2H-1,3-benzodioxol-5-yl)-N-(2-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. The starting materials usually include 1,3-benzodioxole, 2-nitroaniline, and thiosemicarbazide. The synthetic route may involve:

    Formation of the thiazole ring: This can be achieved by reacting thiosemicarbazide with α-haloketones under basic conditions.

    Introduction of the benzodioxole moiety: This step involves coupling the benzodioxole derivative with the thiazole intermediate.

    Formation of the carbohydrazonoyl cyanide group: This can be done by reacting the intermediate with cyanogen bromide in the presence of a base.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(2-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-(2H-1,3-benzodioxol-5-yl)-N-(2-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.

Medicine

In medicinal chemistry, such compounds are explored for their potential as therapeutic agents. They may act as enzyme inhibitors or receptor modulators.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (E)-4-(2H-1,3-benzodioxol-5-yl)-N-(2-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets may include kinases, proteases, or G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-amine.

    Benzodioxole derivatives: Compounds such as piperonyl butoxide and safrole.

Uniqueness

What sets (E)-4-(2H-1,3-benzodioxol-5-yl)-N-(2-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Biological Activity

The compound (E)-4-(2H-1,3-benzodioxol-5-yl)-N-(2-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a synthetic organic molecule with potential biological activities. Its unique structural features, which include a benzodioxole moiety and a thiazole ring, suggest various applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes:

  • A benzodioxole ring that is known for its antioxidant properties.
  • A thiazole ring that often exhibits biological activity, particularly in antimicrobial and anticancer contexts.
  • A nitrophenyl substituent that may enhance its reactivity and biological interactions.

Molecular Formula

The molecular formula for the compound is C16H14N4O3SC_{16}H_{14}N_{4}O_{3}S.

Antioxidant Properties

Research indicates that compounds with a benzodioxole structure often exhibit significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which can lead to various diseases including cancer and neurodegenerative disorders.

Anticancer Activity

Studies suggest that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Apoptosis Induction : It could trigger programmed cell death in malignant cells.

A recent study demonstrated that related thiazole compounds showed promising results in vitro against several cancer cell lines, indicating potential for further investigation into this compound's anticancer efficacy .

Antimicrobial Activity

Thiazole derivatives have been documented to possess antimicrobial properties. The presence of the nitrophenyl group may enhance this activity by increasing the compound's ability to penetrate bacterial membranes or interfere with metabolic pathways.

The mechanism by which (E)-4-(2H-1,3-benzodioxol-5-yl)-N-(2-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide exerts its biological effects likely involves:

  • Interaction with Biological Targets : The compound may bind to specific receptors or enzymes, modulating their activity.
  • Cell Signaling Pathways : It could influence signaling pathways involved in cell growth and apoptosis.

Case Study 1: Anticancer Efficacy

In a controlled study examining the effects of thiazole derivatives on cancer cells, it was found that compounds similar to (E)-4-(2H-1,3-benzodioxol-5-yl)-N-(2-nitrophenyl)-1,3-thiazole demonstrated a dose-dependent inhibition of cell growth in human breast cancer cells. The study highlighted the importance of the thiazole ring in mediating these effects .

Case Study 2: Antioxidant Activity

Another study evaluated the antioxidant capacity of compounds containing benzodioxole structures. Results indicated that these compounds significantly reduced oxidative stress markers in vitro, suggesting potential protective effects against cellular damage .

Data Tables

Biological Activity Mechanism Reference
AntioxidantReduces oxidative stress
AnticancerInhibits cell proliferation
AntimicrobialDisrupts bacterial metabolism

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